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3-Aminotyrosine

Número de catálogo: B249651
Peso molecular: 196.2 g/mol
Clave InChI: POGSZHUEECCEAP-UHFFFAOYSA-N
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Descripción

Overview of 3-Aminotyrosine as a Noncanonical Amino Acid (ncAA)

This compound, systematically named (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, is a derivative of the canonical amino acid L-tyrosine, distinguished by an additional amino group at the third position of the phenyl ring. nih.gov This structural modification imparts unique chemical properties that are not present in the 20 proteinogenic amino acids, making it a powerful probe and functional moiety in protein studies.

As a noncanonical amino acid, 3-AT is not naturally encoded in the genetic code of most organisms. nih.gov Its incorporation into a polypeptide chain requires the hijacking and reprogramming of the cellular translational machinery. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which recognizes a repurposed codon, most commonly the amber stop codon (UAG), to direct the site-specific insertion of the ncAA. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
IUPAC Name (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
CAS Number 300-34-5

Historical Context of this compound Research

The journey of this compound in scientific research is closely tied to the broader development of methods for genetic code expansion. While the initial synthesis of 3-AT predates its use in molecular biology, its adoption as a research tool gained momentum with the advent of techniques to site-specifically incorporate ncAAs into proteins.

A significant area of its early application was in the study of enzyme mechanisms, particularly those involving redox-active tyrosine residues. Researchers recognized that the lower reduction potential of 3-AT could be exploited to trap transient radical intermediates in enzymatic reactions. mit.edu A notable example is its use in studying the E. coli ribonucleotide reductase (RNR), where the site-specific replacement of tyrosine residues with 3-AT provided direct evidence for the involvement of specific tyrosines in the radical propagation pathway. rndsystems.com

More recently, the unique photophysical properties of 3-AT have been harnessed. Its incorporation into fluorescent proteins has been shown to induce a red-shift in their excitation and emission spectra, a valuable attribute for overcoming autofluorescence in cellular imaging. nih.govacs.org This application has expanded the toolkit for developing novel biosensors and imaging agents. The formation of this compound has also been observed as a result of the reduction of 3-nitrotyrosine (B3424624), a marker of oxidative stress, suggesting a potential role in cellular redox processes. nih.gov

Significance of this compound in Advancing Chemical Biology

The integration of this compound into proteins has had a multifaceted impact on the field of chemical biology, providing solutions to long-standing challenges and enabling new avenues of investigation.

Probing Enzyme Mechanisms: The ability of 3-AT to act as a redox trap has been instrumental in elucidating complex enzymatic pathways. By replacing a native tyrosine with 3-AT, researchers can stabilize radical intermediates that are otherwise too transient to detect, offering a snapshot of the reaction mechanism. mit.edu This has been particularly insightful in the study of enzymes involved in electron transfer, such as ribonucleotide reductases. rndsystems.com

Engineering Novel Protein Functions: The introduction of 3-AT allows for the engineering of proteins with novel properties. A prime example is the creation of red-shifted fluorescent proteins. nih.gov By incorporating 3-AT into the chromophore of green fluorescent protein (GFP), scientists have been able to shift its fluorescence towards the red end of the spectrum, which is advantageous for in vivo imaging due to reduced phototoxicity and deeper tissue penetration. nih.gov

Expanding the Chemical Toolkit for Protein Modification: The additional amino group on the phenyl ring of 3-AT serves as a unique chemical handle. This allows for site-specific chemical modifications of proteins, enabling the attachment of various probes, crosslinkers, or other functional groups that would not be possible with the canonical amino acids.

Studying Post-Translational Modifications: Research has shown that 3-nitrotyrosine, a product of oxidative stress, can be reduced to this compound in cells. nih.gov This has opened up new avenues for studying the biological consequences of protein nitration and the potential for its reversal, with 3-AT serving as a key intermediate in this process.

Research Aims and Scope of this compound Studies

The unique properties of this compound have defined a broad and expanding scope of research applications. The primary aims of studies involving this ncAA can be categorized as follows:

Elucidation of Enzymatic Mechanisms: A major focus of 3-AT research is to dissect the intricate mechanisms of enzymes, particularly those that utilize tyrosine radicals. By using 3-AT as a mechanistic probe, scientists aim to identify the roles of specific amino acid residues in catalysis and electron transfer pathways. mit.edu

Development of Novel Biophotonic Tools: Researchers are actively exploring the use of 3-AT to create new fluorescent proteins and biosensors. The goal is to develop probes with improved photophysical properties, such as red-shifted fluorescence, for advanced cellular imaging and sensing applications. nih.govacs.org This includes the development of biosensors for detecting specific molecules like glutamate, GABA, dopamine, and ATP. acs.org

Protein Engineering and Design: The incorporation of 3-AT is a key strategy in protein engineering. Studies in this area aim to design proteins with enhanced stability, novel catalytic activities, or specific binding properties. The unique chemical reactivity of 3-AT provides a versatile tool for achieving these goals.

Investigation of Cellular Stress and Signaling: The connection between 3-nitrotyrosine and this compound has spurred research into the roles of these modifications in cellular signaling and disease. Studies are aimed at understanding the enzymatic pathways involved in the conversion of 3-nitrotyrosine to this compound and the functional consequences of this modification on protein activity and cellular health. nih.gov

Table 2: Research Applications of this compound

Research AreaSpecific Application of this compoundKey Findings
Enzymology Mechanistic probe in ribonucleotide reductaseTrapped radical intermediates, confirming the role of specific tyrosines in electron transfer. mit.edu
Biophotonics Inducing red-shift in fluorescent proteinsCreated GFP variants with red-shifted excitation and emission for improved imaging. nih.govacs.org
Cellular Biology Studying the reduction of 3-nitrotyrosineIdentified 3-AT as a product of 3-nitrotyrosine reduction, linking it to oxidative stress pathways. nih.gov
Protein Engineering Site-specific protein modificationThe unique amino group serves as a handle for chemical conjugation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O3 B249651 3-Aminotyrosine

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGSZHUEECCEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Formation Pathways of 3 Aminotyrosine in Biological Systems

Enzymatic Reduction of 3-Nitrotyrosine (B3424624) to 3-Aminotyrosine

The enzymatic conversion of the nitro group (-NO₂) on 3-Nitrotyrosine to an amino group (-NH₂) is a key pathway for 3-AT formation. This reduction has been observed in both prokaryotic and eukaryotic cells, suggesting a conserved biological process. acs.orgresearchgate.net

A class of enzymes known as nitroreductases (NTRs) is implicated in the reduction of 3-NT to 3-AT. acs.orgresearchgate.net These enzymes catalyze the reduction of nitroaromatic compounds. While the specific "denitrase" that might reverse protein tyrosine nitration remains speculative, evidence strongly suggests that NTRs can reduce the nitro group of 3-NT to form 3-AT. acs.orgresearchgate.net This enzymatic activity has been proposed as a significant mechanism for the metabolic processing of nitrated proteins in cells. researchgate.net Studies using E. coli have shown that 3-NT can be enzymatically reduced to 3-AT, and a genetic screen revealed that several, possibly redundant, pathways are involved in this conversion. uni-konstanz.de The efficiency of this reduction can also be influenced by the spatial orientation of the 3-NT residue within the protein's structure. uni-konstanz.denih.gov

Specific endogenous reductases have been identified as capable of converting 3-NT to 3-AT. In E. coli, both nitrate (B79036) reductase and glutathione (B108866) reductase have been shown to mediate this conversion. acs.orgresearchgate.net Experiments with model peptides have demonstrated that both glutathione reductase (from S. cerevisiae) and nitrate reductase (from Aspergillus niger), when supplied with the appropriate electron donor NADPH, can partially reduce 3-NT to 3-AT in vitro. nih.gov The modification of glutathione reductase by peroxynitrite, leading to nitrotyrosine formation, has also been studied, highlighting the interplay between these enzymes and nitrative stress. oup.com Reduced glutathione (GSH) itself is a critical cellular antioxidant, and its levels can be depleted under oxidative stress, a condition that also fosters the creation of 3-NT. nih.govmdpi.com

Enzyme Model System/Source Key Finding Reference(s)
Nitroreductases (general) E. coli Implicated in the reduction of the -NO₂ group of 3-NT to an -NH₂ group. acs.orgresearchgate.net
Nitrate Reductase Aspergillus niger (enzyme) / E. coli (system) Capable of reducing 3-NT to 3-AT, supplied with NADPH and FAD⁺. acs.orgresearchgate.netnih.gov
Glutathione Reductase S. cerevisiae (enzyme) / E. coli (system) Catalyzes the partial reduction of a 3-NT-containing peptide to a 3-AT peptide in the presence of NADPH. acs.orgresearchgate.netnih.gov

Non-Enzymatic Pathways to this compound Formation

Beyond enzymatic action, 3-AT can be formed through non-enzymatic chemical reduction of 3-NT. A notable pathway involves the presence of heme and thiols. pnas.orgnih.gov Studies have demonstrated that various heme-containing proteins, or even free heme, can mediate the reduction of nitrotyrosine to aminotyrosine in the presence of a reducing agent. pnas.org Dithiothreitol (DTT) is a thiol-containing reducing agent commonly used in laboratory settings to achieve this conversion. semanticscholar.org Another chemical reductant, sodium dithionite (B78146), is highly effective and has been used in proteomic techniques to specifically reduce 3-nitrotyrosine to this compound for analytical purposes. core.ac.uknih.gov This non-enzymatic reduction is most effective at a physiological pH and is significantly less efficient in acidic conditions. nih.gov

Contextual Formation in Oxidative and Nitrative Stress Conditions

The synthesis of 3-AT is fundamentally linked to cellular states of oxidative and nitrative stress. These conditions, characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), lead to the initial nitration of tyrosine residues in proteins to form 3-NT. semanticscholar.orgacs.org The subsequent reduction of 3-NT to 3-AT is therefore a downstream event in the cascade of oxidative damage and response.

For many years, protein tyrosine nitration (PTN) was considered a stable, irreversible post-translational modification and a biomarker of nitro-oxidative damage. nih.govresearcher.lifefigshare.com However, recent evidence has challenged this view, suggesting that PTN is a more dynamic process than previously thought. The conversion of 3-NT to 3-AT is a key piece of this new understanding. acs.orgfigshare.com This reduction pathway indicates that cells possess mechanisms to metabolize nitrated proteins, potentially altering their function or signaling capacity rather than simply marking them for degradation. The existence of this conversion suggests a potential for "denitration" processes that could modulate cellular signaling in a manner analogous to other reversible modifications like phosphorylation. acs.orgu-szeged.hu

The discovery of 3-AT in cellular systems points to its role as a critical intermediate in the metabolic fate of nitrated proteins. acs.orgnih.govresearcher.life Rather than being a final, inert product, the formation of 3-AT from 3-NT represents a significant transformation in the life cycle of a modified protein. Recent advances in chemical proteomics have enabled the specific labeling and identification of 3-AT-containing proteins. In one landmark study using oxidatively stressed macrophage cells (RAW264.7), researchers were able to identify 355 distinct proteins that carried the 3-AT modification. acs.orgnih.govfigshare.com This finding provides compelling evidence that the conversion of 3-NT to 3-AT is a widespread phenomenon and solidifies the role of 3-AT as a key intermediate in the broader pathway of nitrated protein turnover. acs.orgresearcher.life

Research Finding Cell Type Significance Reference(s)
Identification of 3-AT-containing proteins RAW264.7 macrophage cells 355 proteins were identified with the 3-AT modification in oxidatively stressed cells. acs.orgnih.govfigshare.com
Observation of 3-AT formation Rotenone-treated PC12 cells Formation of 3-AT was observed in the protein α-synuclein. acs.orgresearchgate.net
Rapid reduction in recombinant systems E. coli (expressing human α-synuclein) A rapid reduction (t₁/₂ = 0.4 h) of genetically incorporated 3-NT to 3-AT was observed. uni-konstanz.denih.gov

Site Specific Incorporation of 3 Aminotyrosine into Proteins

Genetic Code Expansion Technologies for 3-Aminotyrosine Integration

Genetic code expansion (GCE) is the primary technology enabling the site-specific integration of ncAAs into proteins in living organisms. nih.govacs.org This methodology relies on the introduction of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) pair. nih.govacs.org This pair functions independently of the host's endogenous synthetases and tRNAs, a property known as orthogonality. nih.govmdpi.com A blank codon, typically a nonsense or stop codon like UAG (amber), is introduced into the gene of interest at the desired location. acs.orgacs.org The orthogonal aaRS specifically charges its cognate tRNA with the ncAA, in this case, this compound. This charged tRNA then recognizes the amber codon during translation and inserts this compound into the growing polypeptide chain. acs.orgyoutube.com

The success of this compound incorporation hinges on the development of a truly orthogonal tRNA/aaRS pair. mdpi.com This pair must meet two critical criteria: the orthogonal synthetase must not aminoacylate any of the host's endogenous tRNAs, and the orthogonal tRNA must not be recognized by any of the host's endogenous synthetases. nih.gov

Systems derived from phylogenetically distant organisms are often used to achieve orthogonality. frontiersin.org For the incorporation of tyrosine analogs like this compound, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii (Mj) is a common choice for use in E. coli. frontiersin.orgresearchgate.net Researchers have evolved this system to improve its efficiency and specificity for this compound. For instance, an evolved M. jannaschii tyrosyl-derived tRNA synthetase has been reported to exhibit enhanced fidelity and efficiency for this compound (aY) over the natural tyrosine. nih.gov This improved orthogonal translation system (OTS) allows for the high-yield production of proteins containing this compound. nih.gov The development of multiple, mutually orthogonal pairs further expands the possibilities, enabling the incorporation of several different ncAAs into a single protein. mdpi.com

Table 1: Key Components of Orthogonal Systems for this compound Incorporation
ComponentOriginFunctionReference
Aminoacyl-tRNA Synthetase (aaRS)Methanocaldococcus jannaschii (often evolved/mutated)Specifically recognizes and attaches this compound to the orthogonal tRNA. researchgate.netnih.gov
Transfer RNA (tRNA)Methanocaldococcus jannaschiiRecognizes a specific codon (e.g., UAG amber stop codon) on the mRNA and delivers the attached this compound. researchgate.netnih.gov
Target CodonN/A (Introduced via mutagenesis)A nonsense codon (typically UAG) engineered into the target gene at the desired incorporation site. acs.orgacs.org

Maximizing the yield of proteins containing this compound requires the optimization of several expression parameters. leniobio.comrockland.com Challenges such as low protein yields or the formation of insoluble aggregates can often be overcome by systematically adjusting culture and induction conditions. rockland.compatsnap.com

Key optimization strategies include:

Expression System and Vector Design : The choice of host (e.g., specific E. coli strains) and the design of the expression vector, including promoter strength and the use of solubility-enhancing tags, can significantly impact protein yields. leniobio.comrockland.compatsnap.com

Culture Conditions : Factors such as the composition of the growth medium, temperature, pH, and aeration play a crucial role. leniobio.comnih.gov For this compound, which can be sensitive to oxidation, restricting oxygen pre- and post-induction has been shown to be a key factor in producing the desired protein in high yield and purity. nih.gov Lowering the expression temperature (e.g., to 15-25°C) can also improve protein solubility by slowing down cellular processes and reducing aggregation. rockland.com

Induction Strategy : The timing of induction and the concentration of the inducer (e.g., L-arabinose) must be carefully balanced. leniobio.com Lowering the inducer concentration can reduce the rate of transcription, which may facilitate proper protein folding. rockland.com

Concentration of this compound : The concentration of the ncAA in the culture medium is a critical variable that needs to be optimized for efficient incorporation. nih.gov

One study focused on optimizing the expression of a circularly permuted Green Fluorescent Protein (cpGFP) containing this compound (aY-cpGFP) identified that using a rich culture medium, a 4 mM concentration of this compound, and implementing both pre- and post-induction oxygen limitation resulted in the best outcome with minimal undesired side products. nih.gov Another study achieved high yields (up to 170 mg per liter of cell culture) of a designer enzyme with this compound by adding the ncAA as a solid to the growth medium. nih.gov

Table 2: Summary of Optimization Strategies for this compound Protein Expression
ParameterStrategyRationaleReference
TemperatureLower expression temperature (15-25°C)Slows protein synthesis and folding, reducing aggregation and improving solubility. rockland.com
Inducer ConcentrationReduce concentrationSlows transcription rate, allowing more time for correct protein folding. rockland.com
Oxygen AvailabilityImplement oxygen limitation pre- and post-inductionPrevents oxidation of the sensitive this compound residue. nih.gov
Culture MediumUse rich culture mediaProvides necessary nutrients to support robust cell growth and protein production. nih.gov
This compound SupplyOptimize concentration in media (e.g., 4 mM) or add as a solidEnsures sufficient availability of the ncAA for efficient incorporation by the orthogonal system. nih.govnih.gov

Methodologies for Targeted Mutagenesis to Incorporate this compound Residues

The site-specific incorporation of this compound requires the introduction of a unique codon at the desired position within the target gene. acs.org Site-directed mutagenesis is the standard technique used to achieve this. nih.govfrontiersin.org This process involves making specific, targeted changes to the DNA sequence of a gene. frontiersin.org

To incorporate this compound, a codon for a natural amino acid (e.g., tyrosine) is replaced with a nonsense codon, most commonly the amber stop codon, TAG. acs.orgnih.gov This is typically accomplished using Polymerase Chain Reaction (PCR) with primers that contain the desired mutation. frontiersin.org The plasmid containing the gene of interest is amplified using these primers, resulting in new plasmids where the target codon has been changed to TAG. nih.gov When this mutated plasmid is expressed in a host organism equipped with the orthogonal tRNA/aaRS pair for this compound, the ribosome reads the TAG codon not as a signal to terminate translation, but as a codon specifying the insertion of this compound. acs.org This allows for the production of a full-length protein containing this compound at a single, predetermined site. nih.gov

Fidelity and Efficiency Considerations in this compound Incorporation

The fidelity of the orthogonal system is a crucial parameter, referring to its ability to exclusively incorporate the intended ncAA (this compound) at the target codon without mis-incorporating any of the 20 canonical amino acids. nih.gov Despite the "orthogonality" of the system, some level of mis-incorporation can occur, where a natural amino acid, often tyrosine, is inserted at the amber codon. nih.gov This can happen if the evolved aaRS retains some residual affinity for tyrosine or if an endogenous host synthetase weakly recognizes the orthogonal tRNA.

Researchers have developed methods to quantify the fidelity of incorporation. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to determine the precise mass of the expressed protein, which can confirm the successful incorporation of this compound and quantify the percentage of mis-incorporated natural amino acids. nih.gov For example, in a study involving this compound-substituted RNR, LC-MS analysis revealed that approximately 6% of the purified protein contained mis-incorporated tyrosine, which was attributed to the infidelity of the evolved NH2Y-tRNA/RS pair under the specific growth conditions. nih.gov Evolving the aaRS to have higher specificity for the ncAA is a key strategy to improve fidelity. nih.gov

Table 3: Factors Affecting Fidelity and Efficiency of this compound Incorporation
FactorDescriptionImpact on Fidelity/EfficiencyReference
aaRS SpecificityThe ability of the orthogonal synthetase to discriminate between this compound and canonical amino acids (especially tyrosine).Higher specificity leads to higher fidelity (less mis-incorporation). Evolved synthetases show improved fidelity. nih.govnih.gov
tRNA OrthogonalityThe inability of host synthetases to recognize and charge the orthogonal tRNA.Poor orthogonality can lead to mis-incorporation of canonical amino acids, lowering fidelity. nih.gov
Expression Level of Orthogonal PairThe cellular concentration of the orthogonal aaRS and tRNA.Sufficient levels are needed for efficient competition with translation release factors at the stop codon, increasing efficiency. researchgate.net
Concentration of this compoundAvailability of the ncAA in the growth medium.Saturating concentrations are required for the aaRS to efficiently charge the orthogonal tRNA, improving incorporation efficiency. nih.gov
Release Factor CompetitionThe natural termination of translation at the stop codon by release factors.Efficient suppression of termination by the charged orthogonal tRNA is necessary for high yields of the full-length protein. youtube.com
Table 4: List of Compounds
Compound Name
This compound
L-arabinose
Tyrosine

3 Aminotyrosine As a Mechanistic Probe in Enzymatic Systems

Elucidating Radical Transfer (RT) Pathways in Ribonucleotide Reductase (RNR)

Ribonucleotide reductases (RNRs) are essential enzymes responsible for catalyzing the reduction of ribonucleotides to deoxyribonucleotides, a critical step for DNA synthesis and repair. The class Ia RNR from Escherichia coli is a well-studied paradigm, functioning as an α2β2 complex. The catalytic cycle involves a remarkable long-range radical transfer (RT) mechanism, spanning approximately 35 Å between the stable tyrosyl radical (Y122•) cofactor in the β2 subunit and a cysteine residue (C439) in the active site of the α2 subunit. This process is mediated by a series of transient radical intermediates formed on a specific pathway of aromatic amino acid residues, including Y122 → W48 → Y356 in β2 and Y731 → Y730 → C439 in α2. The transfer of this radical species is understood to occur via proton-coupled electron transfer (PCET) acs.orgpnas.orgnih.govmit.eduacs.orgfigshare.comnih.govmit.eduroyalsocietypublishing.orgnih.gov.

The site-specific incorporation of this compound (NH2Y) into RNR has been instrumental in dissecting this complex RT pathway. By employing suppressor tRNA/aminoacyl-tRNA synthetase (RS) technology, NH2Y can be precisely placed at specific positions within the RNR subunits, replacing natural tyrosine residues. This strategy allows researchers to generate modified enzymes where the native tyrosyl radicals are replaced by or interact with aminotyrosyl radicals, providing unique spectroscopic handles and altered thermodynamic properties to probe the reaction mechanism acs.orgnih.govmit.eduacs.orgfigshare.commit.edunih.govnih.govgoogle.comacs.org.

Investigation of Proton-Coupled Electron Transfer (PCET) Mechanisms

The long-range radical transfer in RNR is primarily driven by PCET. The inherent difficulty in studying these transient radical intermediates in wild-type enzymes is often overcome by introducing probes like NH2Y. NH2Y possesses a lower reduction potential compared to tyrosine, effectively acting as a "thermodynamic sink" that can slow down or trap intermediates along the PCET pathway mit.edunih.gov. This perturbation of the thermodynamic landscape allows for the detailed characterization of individual PCET steps, providing insights into the interplay between proton and electron transfer events.

Studies utilizing NH2Y in RNR have demonstrated its ability to facilitate the characterization of PCET mechanisms by enabling the observation of intermediates that would otherwise be too fleeting. The altered redox properties of NH2Y allow for a more controlled and detailed examination of the energy landscape governing the radical hopping process across the enzyme subunits mit.edunih.gov.

Characterization of Aminotyrosyl Radicals (NH2Y•)

A key advantage of using NH2Y is the formation of a stable and characterizable aminotyrosyl radical (NH2Y•) upon oxidation, analogous to the natural tyrosyl radical (Y•). The electronic and structural properties of NH2Y• have been extensively investigated using advanced spectroscopic techniques, particularly multifrequency Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy acs.orgfigshare.comacs.org.

By incorporating isotopically labeled NH2Y, such as [15N]-NH2Y, researchers have been able to determine hyperfine coupling (hfc) constants for the amino protons and the nitrogen atom. These data have established the planarity of the RNH2• moiety and indicated minimal perturbation of the reduction potential by the protein environment nih.govacs.org. The g-tensor values determined for NH2Y• are reported as gx = 2.0052, gy = 2.0042, and gz = 2.0022 acs.orgfigshare.com. Furthermore, studies using 17O ENDOR spectroscopy in the presence of H217O have provided evidence for ordered water molecules coordinated to the NH2Y• intermediates, with Tyr-O···17O distances in the range of 2.8–3.1 Å, suggesting a role for water in the PCET process acs.org.

Spectroscopic TechniqueKey Findings for NH2Y•Reference(s)
Multifrequency EPR (9, 94, 180, 263 GHz)Characterization of electronic and molecular structure; determination of g-tensor values (gx=2.0052, gy=2.0042, gz=2.0022). acs.orgfigshare.com
ENDOR (1H, 15N)Determination of hyperfine coupling (hfc) constants for amino protons and nitrogen; establishment of RNH2• planarity; indication of minimal perturbation of reduction potential by protein environment. nih.govacs.org
17O ENDOR (with H217O)Evidence for coordinated water molecules with Tyr-O···17O distances of 2.8–3.1 Å to NH2Y• intermediates. acs.org

Mapping Electron Transfer Distances and Intermediate Formation

The ability to site-specifically place NH2Y at known positions within the proposed radical transfer pathway has been crucial for validating the pathway itself. By substituting key tyrosine residues, such as Y730 and Y731 in the α2 subunit and Y356 in the β2 subunit, with NH2Y, researchers have generated enzymes where the formation of the aminotyrosyl radical (NH2Y•) can be directly monitored nih.govmit.eduacs.orgnih.govnih.gov.

Studies have shown that NH2Y• is formed in a nucleotide-dependent manner with multiphasic kinetics, with rates being maximized upon binding of substrate and allosteric effectors nih.govmit.edu. Crucially, when pathway-blocking mutations (e.g., Y356F) or deletions were introduced, or when NH2Y was placed at an "off-pathway" residue (e.g., Y413), the formation of NH2Y• was significantly reduced or abolished, providing strong evidence for the integrity and specific sequence of the proposed RT pathway nih.govacs.org. These experiments have confirmed the involvement of Y730 and Y731 in α2 and Y356 in β2 as critical components of the radical propagation chain nih.govmit.eduacs.orgnih.govnih.gov. The observed NH2Y• intermediates are kinetically competent, and the modified RNRs retaining NH2Y can still support nucleotide reduction, underscoring the utility of NH2Y as a functional probe nih.govmit.edunih.govnih.gov.

Position of NH2Y IncorporationEnzyme SubunitObservation of NH2Y• FormationKinetic/Mechanistic InsightReference(s)
Y730, Y731α2Detected upon incubation with β2/substrate/effector; multiphasic kinetics.Confirms involvement in RT pathway; NH2Y• is kinetically competent. nih.govmit.edunih.gov
Y356β2Detected upon incubation with α2/substrate/effector.Confirms involvement in RT pathway; essential for radical transfer into α2. nih.govacs.orgnih.gov
Y413 (off-pathway)α2Significantly reduced or no NH2Y• formation compared to pathway residues.Supports pathway specificity; highlights importance of residue proximity and orientation. nih.govacs.org
Y356F mutant (pathway block)β2No NH2Y• detected in α2.Demonstrates Y356 is essential for transfer from β2 to α2. nih.govacs.org

Probing Outer-Sphere Interactions within Enzyme Active Sites

Beyond its role in RNR, this compound serves as a valuable tool for investigating outer-sphere interactions within enzyme active sites more broadly. By replacing a native residue with NH2Y, researchers can monitor how the local protein environment influences the probe's properties, such as its redox potential, pKa, or spectroscopic signature. Changes in these properties can reveal details about hydrogen bonding networks, electrostatic interactions, and the precise positioning of residues relative to the active site. While the primary focus in the literature for NH2Y has been RNR, its application has also been explored in other systems, such as myoglobin (B1173299), to study outer-sphere interactions and improve peroxidase activity in engineered variants rsc.orgrsc.orgresearchgate.net. These studies highlight the versatility of NH2Y in providing insights into the subtle interactions that govern enzyme function.

Assessment of this compound's Utility in Studying Redox-Active Tyrosines

This compound has emerged as a cornerstone UAA for studying enzymes that rely on redox-active tyrosines. Its utility stems from several key advantages:

Site-Specific Incorporation: The development of orthogonal tRNA/aminoacyl-tRNA synthetase systems allows for the precise, site-specific genetic incorporation of NH2Y into proteins, enabling targeted mechanistic studies acs.orgmit.edunih.govgoogle.comacs.org.

Tunable Redox Properties: NH2Y exhibits a lower reduction potential than tyrosine, providing a means to perturb the thermodynamic landscape of redox reactions and trap transient intermediates mit.edunih.govacs.org. This allows for the detailed characterization of PCET mechanisms and electron transfer pathways.

Spectroscopic Detectability: The aminotyrosyl radical (NH2Y•) is amenable to characterization by advanced spectroscopic techniques like EPR and ENDOR, providing detailed structural and electronic information acs.orgfigshare.comacs.org.

Pathway Validation: Its incorporation into specific residues along known or proposed radical transfer pathways has provided critical experimental validation for these pathways, as demonstrated in RNR studies nih.govmit.eduacs.orgnih.gov.

While NH2Y is highly effective, considerations such as ensuring high fidelity of incorporation (e.g., using LC-MS methods to quantify the amount of incorporated NH2Y versus endogenous tyrosine) are important for accurate interpretation of results nih.govacs.org. Furthermore, the presence of the amino group, while enabling unique spectroscopic probes, can subtly alter the local environment compared to the native tyrosine. Nonetheless, NH2Y complements other probes, such as fluorotyrosines (FnYs), which offer a different range of altered redox potentials and pKa values, collectively providing a powerful toolkit for mechanistic enzymology mit.edunih.govacs.org.

Compound Name List:

this compound (NH2Y)

Tyrosine (Y)

Ribonucleotide Reductase (RNR)

α2 subunit

β2 subunit

α2β2 complex

Aminotyrosyl radical (NH2Y•)

Tyrosyl radical (Y•)

Thiyl radical (C439•)

Tryptophan (W)

Cysteine (C)

W48

Y122

Y356

Y730

Y731

C439

Fluorotyrosines (FnY)

3,5-Difluorotyrosine (3,5-F2Y)

3,5,7-Trifluorotyrosine (3,5,7-F3Y)

3-Nitrotyrosine (B3424624) (NO2Y)

3-Azido-tyrosine (3-N3Tyr)

4-Cyanophenylalanine (4-CNPhe)

3-Cyanophenylalanine (3-CNPhe)

S-Cyanohomocysteine (S-CNHcs)

p-Aminophenylalanine (pAF)

p-Azidophenylalanine (pAzF)

p-Boronophenylalanine (pBoF)

3,4-Dihydroxyphenylalanine (DOPhe)

Engineering Novel Protein Functionalities Via 3 Aminotyrosine Incorporation

Development of 3-Aminotyrosine-Derived Fluorescent Proteins and Biosensors

The genetic incorporation of the noncanonical amino acid (ncAA) this compound (aY) represents a significant strategy for engineering the spectral properties of fluorescent proteins. This approach allows for the conversion of green fluorescent proteins (GFPs) into red-shifted variants, which are often more advantageous for biological imaging due to reduced phototoxicity, decreased cellular autofluorescence, and enhanced tissue penetration of longer-wavelength light. nih.govnih.gov

Chromophore Modification and Mechanisms of Spectral Red-Shift Induction (e.g., Green Fluorescent Protein)

The introduction of this compound into the chromophore-forming tyrosine residue of GFP and its derivatives is a general and convenient method for inducing a substantial spectral red-shift. nih.govspringernature.com The mechanism behind this shift is attributed to the introduction of an electron-donating amino group onto the chromophore, which alters its electronic properties. researchgate.netbiorxiv.org This modification effectively extends the π-conjugation of the chromophore, resulting in lower energy absorption and emission, perceived as a shift towards the red end of the spectrum.

This strategy has been successfully applied to a variety of fluorescent proteins containing tyrosine-derived chromophores. rndsystems.com For instance, the incorporation of aY into superfolder GFP (sfGFP) results in a remarkable shift in the excitation and emission maxima by 56 nm and 95 nm, respectively. rndsystems.com A similar approach with the highly photostable green fluorescent protein, StayGold, led to the creation of a red-shifted variant named StayRose. sciencecast.org StayRose exhibits excitation and emission peaks at 530 nm and 588 nm, a significant shift from StayGold's original peaks at 497 nm and 504 nm. sciencecast.org This green-to-red conversion has been demonstrated across a range of proteins, including teal fluorescent mTFP1 and yellow fluorescent Citrine. rndsystems.com

ProteinOriginal Ex/Em (nm)aY-Modified Ex/Em (nm)Red-Shift (Ex/Em in nm)Reference
Green Fluorescent Protein (GFP)-+56 / +9556 / 95 rndsystems.com
StayGold497 / 504530 / 58833 / 84 sciencecast.org

Applications in Genetically Encoded Biosensors for Cellular Analytes

A key advantage of using this compound is its ability to red-shift existing GFP-based biosensors without extensive re-engineering. nih.govnih.gov This method largely preserves the essential properties of the original biosensor, including its molecular brightness, dynamic range, and responsiveness to specific analytes. nih.govnih.gov The ability to spectrally separate biosensors allows for multiplexed imaging, enabling researchers to monitor different metabolic dynamics simultaneously within the same cell. nih.govnih.gov

This technique has been used to expand the toolkit of red fluorescent protein (RFP)-based biosensors for various cellular analytes. rndsystems.com By substituting the chromophore's tyrosine with aY, researchers have successfully created red-shifted versions of several widely used biosensors. rndsystems.com

Original BiosensorAnalyte DetectedReference
iGluSnFRGlutamate rndsystems.com
iGABASnFRGABA rndsystems.com
dLight1.2Dopamine rndsystems.com
iATPSnFR1.1ATP rndsystems.com

Challenges and Optimization Strategies in Fluorescent Protein Engineering with this compound

Despite the promise of using this compound, several challenges can lead to inconsistent outcomes. nih.govresearchgate.net A primary issue is the appearance of undesired green fluorescent species alongside the intended red-shifted protein, which complicates analysis. nih.govresearchgate.net The this compound residue and the resulting chromophore can be sensitive to the cellular redox environment and metal ions. nih.gov Furthermore, the efficiency of aY incorporation can be low, which limits the yield of the final red fluorescent protein. biorxiv.org

To address these issues, several optimization strategies have been developed. Research has shown that promoting a reduced cellular state is effective in maximizing the production of the desired red-emitting product. researchgate.net This can be achieved by:

Optimizing Expression Conditions: Using rich culture media and restricting oxygen availability both before and after inducing protein expression can lead to higher yields and purity of the red-shifted protein in E. coli. nih.govresearchgate.net

Chemical Environment Modification: In mammalian cell cultures, the addition of reductants like β-mercaptoethanol to the culture media significantly increases the formation of the red-emitting product. researchgate.net

Protein Engineering: Targeted mutagenesis can further improve the brightness and robustness of the resulting fluorescent proteins. researchgate.net For example, a single E222H mutation was found to improve brightness 12-fold in one variant. researchgate.net

Design of Artificial Enzymes with this compound as a Catalytic Residue

The genetic incorporation of noncanonical amino acids with unique chemical functionalities is a powerful tool for creating artificial enzymes capable of catalyzing reactions not found in nature. researchgate.netrsc.org this compound, with its aniline (B41778) side chain, has emerged as a valuable residue for this purpose. rsc.org

Application in Iminium Activation Catalysis

This compound has been successfully used as a catalytic residue in a designer enzyme for iminium activation catalysis. researchgate.netrsc.org This type of catalysis is a cornerstone of organocatalysis, where a primary or secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. This activation lowers the substrate's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack. By incorporating this compound into a protein scaffold, researchers can create an enzyme that utilizes this mechanism. rsc.orgacs.org In one such design, aY was incorporated into the protein scaffold LmrR, a non-enzymatic protein, to create a novel biocatalyst. rsc.orgresearchgate.net

Tailoring Enantioselectivity in Designer Enzyme Systems (e.g., Friedel–Crafts Alkylase)

A significant achievement in designer enzyme engineering with this compound is the creation of an artificial Friedel–Crafts (FC) alkylase. rsc.orggoogle.com When this compound was incorporated at position V15 of the LmrR protein scaffold, it catalyzed the vinylogous FC alkylation between crotonaldehyde (B89634) and 2-methylindole. rsc.org

A remarkable finding was that the position of the amino group on the tyrosine ring dramatically influenced the stereochemical outcome of the reaction. The enzyme containing this compound (with a meta-amino group) exhibited complementary enantioselectivity to a previously designed FC-alkylase that used p-aminophenylalanine (pAF) in the same protein scaffold. researchgate.netrsc.org Simply changing the catalyst from pAF to aY inverted the enantioselectivity of the reaction. rsc.org

The initial aY-based FC-alkylase was further enhanced through directed evolution. This optimization process led to a quadruple mutant that demonstrated increased activity and excellent enantioselectivity, achieving up to 95% enantiomeric excess (ee). researchgate.netrsc.org X-ray crystal structures revealed that the introduced mutations likely narrowed the active site and reoriented the catalytic amino group of the aY residue, contributing to the improved performance. researchgate.netrsc.org

Enzyme VariantCatalytic ResidueKey FindingEnantiomeric Excess (ee)Reference
LmrR_V15pAFp-aminophenylalanineProduces one enantiomer of the FC product- rsc.org
LmrR_V15aY (Parent)This compoundInverts enantioselectivity compared to LmrR_V15pAFLow rsc.org
Evolved LmrR_V15aYThis compoundQuadruple mutant with increased activity and selectivity from directed evolutionUp to 95% researchgate.net, rsc.org

This work demonstrates that this compound is a valuable addition to the synthetic biology toolbox, enabling the creation of novel enzymes with tailored catalytic functions and stereoselectivity. rsc.orgresearchgate.net

Exploring New-to-Nature Reactivities through this compound Incorporation

The site-specific incorporation of the noncanonical amino acid (ncAA) this compound (aY) into protein scaffolds is a powerful strategy for engineering novel enzymatic functions and exploring chemical reactions not found in nature. The unique chemical properties of this compound, particularly the presence of an amino group meta to the hydroxyl group on the phenyl ring, allow it to serve as a versatile catalytic residue. This has enabled the development of designer enzymes capable of mediating a variety of new-to-nature transformations.

One of the most notable applications of this compound is in the creation of artificial Friedel-Crafts alkylases. researchgate.netrsc.orgrsc.orgrsc.orgnih.gov By genetically encoding this compound into the protein scaffold LmrR, researchers have successfully designed an enzyme that catalyzes the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes. researchgate.netrsc.orgrsc.orgrsc.orgnih.gov This reaction is a valuable carbon-carbon bond-forming reaction in organic synthesis. The initial designer enzyme, LmrR_V15aY, demonstrated the feasibility of this approach, and subsequent directed evolution led to a quadruple mutant with significantly enhanced activity and enantioselectivity, achieving up to 95% enantiomeric excess (ee). researchgate.netrsc.orgrsc.orgrsc.orgnih.govgoogle.comresearchgate.netresearchgate.net

A key finding from these studies is the critical role of the position of the amino group on the tyrosine ring. rsc.orgnih.gov When compared to a similar designer enzyme using p-aminophenylalanine (pAF), where the amino group is in the para position, the this compound-containing enzyme exhibited complementary enantioselectivity. researchgate.netrsc.orgrsc.orgrsc.orgnih.gov This highlights how subtle changes in the structure of the incorporated ncAA can have a profound impact on the stereochemical outcome of the catalyzed reaction. X-ray crystal structures of the parent and evolved enzymes revealed that the mutations introduced during directed evolution resulted in a narrower active site and a reorientation of the catalytic amino group of this compound. researchgate.netrsc.orgrsc.orgrsc.orgnih.govgoogle.com

The utility of this compound extends beyond Friedel-Crafts alkylation. It has also been explored as a catalytic residue for iminium activation catalysis. researchgate.netrsc.orgrsc.orgrsc.orgnih.gov Iminium catalysis is a powerful strategy in organocatalysis for the activation of α,β-unsaturated carbonyl compounds towards nucleophilic attack. The amino group of this compound can react with a carbonyl compound to form a reactive iminium ion, which then participates in the desired transformation.

Furthermore, the incorporation of this compound has been instrumental in the development of fluorescent protein-based biosensors with novel properties. nih.govrndsystems.combiorxiv.orgnih.gov Introducing this compound into the chromophore of green fluorescent protein (GFP) and its variants leads to a significant red-shift in both the excitation and emission spectra. nih.govrndsystems.combiorxiv.org This "green-to-red" conversion is spontaneous and efficient, providing a convenient method for creating new red fluorescent proteins and biosensors. nih.gov For example, the substitution of Tyrosine-58 with this compound in the green fluorescent protein StayGold resulted in a new red fluorescent protein named StayRose, with excitation and emission peaks shifted by 33 nm and 84 nm, respectively. biorxiv.org This strategy has been successfully applied to a range of fluorescent proteins and biosensors for imaging various cellular components and processes, including glutamate, GABA, dopamine, and ATP. rndsystems.comnih.gov

The redox properties of this compound have also been harnessed to study and engineer redox-active proteins. sci-hub.serice.edugoogle.comnih.govmit.edu The lower redox potential of this compound compared to the canonical tyrosine makes it an effective probe for investigating electron transfer pathways in enzymes like ribonucleotide reductase (RNR). sci-hub.segoogle.comnih.govmit.edu By replacing specific tyrosine residues with this compound, researchers can trap radical intermediates and gain insights into the mechanism of long-range proton-coupled electron transfer (PCET). mit.edu In some engineered myoglobin (B1173299) variants, the incorporation of this compound has led to improved peroxidase activity. rsc.orgrsc.org

The successful application of this compound in whole-cell catalysis further underscores its potential for creating novel biocatalytic systems. nih.govgoogle.com The ability to genetically encode this ncAA and have it function within a living cell opens up possibilities for developing microbial cell factories capable of producing valuable chemicals through new-to-nature reaction cascades. google.com

Research Findings on this compound-Mediated Reactivities

The following tables summarize key research findings on the use of this compound to engineer novel protein functionalities.

Table 1: Performance of LmrR Variants with this compound in Friedel-Crafts Alkylation
Enzyme VariantSubstratesProductYield (%)Enantiomeric Excess (ee, %)Reference
LmrR_V15aYCrotonaldehyde and 2-methylindole(R)-3-(1-(1H-indol-3-yl)ethyl)-2-methyl-1H-indoleLowOpposite to LmrR_V15pAF nih.gov
Evolved Quadruple MutantVarious α,β-unsaturated aldehydes and indolesCorresponding Friedel-Crafts productsIncreasedUp to 95% researchgate.netrsc.orgrsc.orgrsc.orgnih.govgoogle.comresearchgate.netresearchgate.net
Table 2: Spectral Properties of Fluorescent Proteins Modified with this compound
Fluorescent ProteinModification SiteExcitation Maxima (nm)Emission Maxima (nm)Reference
GFPChromophoreShifted by 56 nmShifted by 95 nm rndsystems.com
StayGoldTyrosine-58530588 biorxiv.org
mTFP1ChromophoreRed-shiftedRed-shifted rndsystems.com
CitrineChromophoreRed-shiftedRed-shifted rndsystems.com
Table 3: Redox Properties of this compound in Proteins
ProteinSite of IncorporationMeasured PropertyFindingReference
α3X model proteinPosition 32Formal reduction potential (E°')395 ± 7 mV (587 mV lower than Tyrosine) nih.gov
E. coli Ribonucleotide Reductase (RNR)Y730, Y731Radical trappingDemonstrated kinetically competent radical transfer google.commit.edu

Analytical Methodologies for 3 Aminotyrosine Detection and Quantification

Mass Spectrometry-Based Approaches for 3-Aminotyrosine Profiling

Mass spectrometry (MS) has become a cornerstone for identifying and quantifying modified amino acids within peptides and proteins, offering high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and localizing post-translational modifications, including this compound, within complex biological samples. This approach involves separating peptides by liquid chromatography, followed by their ionization and fragmentation in a mass spectrometer. The resulting tandem mass spectra provide sequence information and data on the mass shift indicative of the modification, allowing for site-specific identification hku.hkdissertation.comnih.gov.

Studies have confirmed the presence of this compound modification sites within known nitration target proteins, such as Annexin (B1180172) A2 (ANXA2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), through detailed MS/MS analysis nih.gov. This technique enables the precise mapping of 3-AT residues within specific peptides, providing critical insights into the structural impact of this modification hku.hknih.gov. The ability of LC-MS/MS to resolve peptides with subtle mass differences is vital for distinguishing modified peptides from their unmodified counterparts in complex proteomic analyses.

Chemoproteomic workflows integrate chemical probes with mass spectrometry to enable the global identification of proteins modified by this compound across an entire proteome. These workflows typically involve the use of specific chemical probes that selectively react with 3-AT or its precursors, followed by enrichment and subsequent MS analysis mdpi.comnih.govresearchgate.netresearchgate.net.

A notable advancement in this area involves the development of salicylaldehyde (B1680747) (SAL)-based probes, such as SALc-FL (fluorescently labeled) and SALc-Yn (alkyne-functionalized) mdpi.comresearchgate.net. SALc-Yn, in particular, is designed for bioorthogonal labeling, allowing for the profiling of 3-AT-containing proteins. When integrated into a chemical proteomics workflow, SALc-Yn has been instrumental in identifying a significant number of 3-AT-modified proteins. For instance, one study successfully identified 355 proteins carrying 3-AT modifications in oxidatively stressed RAW264.7 cells mdpi.comnih.govresearchgate.netnih.govresearchgate.net. These global analyses provide a comprehensive view of the cellular proteome affected by this compound modifications, revealing novel protein targets and pathways involved in redox biology.

Table 1: Examples of Identified this compound-Containing Proteins

Protein NameStudy ContextIdentification MethodReference(s)
Annexin A2 (ANXA2)Oxidatively stressed cells, recovery phaseLC-MS/MS nih.gov
GAPDHOxidatively stressed cells, recovery phaseLC-MS/MS nih.gov
HSP90α/βOxidatively stressed cellsChemoproteomics (SALc-Yn) mdpi.com
HistonesOxidatively stressed cellsChemoproteomics (SALc-Yn) hku.hk
EnzymesOxidatively stressed cellsChemoproteomics (SALc-Yn) hku.hk
Chaperone proteinsOxidatively stressed cellsChemoproteomics (SALc-Yn) hku.hk

Chromatographic Techniques for Separation and Characterization of this compound-Containing Species

Chromatographic methods are vital for separating complex mixtures and isolating specific molecular species, enabling their subsequent characterization.

Combined Fractional Diagonal Chromatography (COFRADIC) is a technique that leverages differences in peptide properties, often after chemical modification, to achieve enrichment. It is typically applied to identify peptides containing specific modifications like 3-nitrotyrosine (B3424624) by exploiting a hydrophobic shift that occurs after the reduction of the nitro group to an amino group (forming this compound) researchgate.netrsc.orgresearchgate.netpitt.edubmbreports.org. In this method, peptides are separated in a primary chromatographic run, collected in fractions, chemically modified (e.g., reduced), and then subjected to a secondary separation. Peptides with the modification will exhibit altered retention times in the secondary run, allowing for their selective isolation and enrichment rsc.orgpitt.edu. While often described for 3-nitrotyrosine, this principle is applicable to enriching peptides containing this compound, particularly when it is derived from 3-nitrotyrosine.

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective method for detecting electroactive compounds, including amino acid derivatives. For this compound, HPLC-ECD is often employed after the reduction of 3-nitrotyrosine. The electrochemical detection can be optimized by applying specific potentials to electrodes to selectively oxidize or reduce target analytes mdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net.

Studies have reported detection limits for 3-nitrotyrosine (and by extension, this compound after reduction) in the femtomole range using HPLC-ECD mdpi.comresearchgate.netresearchgate.netnih.gov. For instance, specific electrode potentials, such as a reduction potential of -900 mV followed by an oxidation potential of +300 mV for this compound, have been utilized nih.gov. The conversion of 3-nitrotyrosine to this compound followed by detection via HPLC-ECD offers improved sensitivity compared to other methods, although MS-based approaches may offer higher specificity researchgate.net. The use of acetyl-3-aminotyrosine has also been detected by HPLC-ECD mdpi.com.

Table 2: HPLC-ECD Parameters and Detection Limits for 3-Nitrotyrosine/3-Aminotyrosine Analysis

Detection Limit (Standard)Electrode Potentials (Reduction/Oxidation)Detection Method ContextReference(s)
50 fmolNot specified3-NT standards; 0.1 pmol in biological samples mdpi.com
< 10 fmolNot specified3-NT standards researchgate.netresearchgate.net
200 fmol (10 nM x 20 µL)Not specified3-NT standards researchgate.net
10 fmol / 10 µL-900 mV / +300 mV3-AT detection after reduction of 3-NT nih.gov
20 fmolNot specifiedN-acetyl-3-aminotyrosine formation for enhanced detection researchgate.net

Chemical Derivatization Strategies for Enhanced Detection and Enrichment

Chemical derivatization plays a crucial role in enhancing the detectability and facilitating the enrichment of this compound, especially when present at low concentrations or within complex matrices. These strategies often involve modifying the 3-AT molecule to introduce functional groups that improve its chromatographic behavior, increase its signal intensity, or allow for specific capture.

A common strategy involves the reduction of 3-nitrotyrosine to this compound, followed by derivatization of the newly formed amino group. Reagents like salicylaldehyde (SAL)-based probes (e.g., SALc-FL and SALc-Yn) have been developed for selective labeling and enrichment of 3-AT-containing proteins, enabling fluorescence imaging or affinity-based pull-downs for MS analysis mdpi.comhku.hkresearchgate.net. Another approach utilizes reagents such as (3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD) for selective fluorogenic derivatization and boronate affinity enrichment of peptides containing 3-nitrotyrosine (after reduction to this compound) nih.govnih.gov. Biotinylation of this compound, typically after the reduction of 3-nitrotyrosine, is another widely used method for affinity enrichment nih.govnih.gov. Furthermore, the conversion of this compound to N-acetyl-3-aminotyrosine has been employed to improve detection sensitivity when using HPLC-ECD researchgate.net.

Table 3: Chemical Derivatization Strategies for this compound Analysis

Reagent/StrategyPrimary PurposeTarget ModificationReference(s)
SALc-FL / SALc-Yn (Salicylaldehyde-based probes)Labeling, enrichment, fluorescence imaging, proteomic profilingThis compound (3-AT)-containing proteins mdpi.comhku.hkresearchgate.net
APPD ((3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol)Fluorogenic derivatization, affinity enrichment3-Nitrotyrosine (3-NT) residues (after reduction to 3-AT) in peptides nih.govnih.gov
Biotinylation of 3-AT (following 3-NT reduction)Affinity enrichment for downstream analysis (e.g., MS)This compound (3-AT) nih.govnih.gov
Formation of N-acetyl-3-aminotyrosineEnhanced detection sensitivity with HPLC-ECDThis compound (3-AT) researchgate.net
Reduction of 3-nitrotyrosine to this compound (e.g., using sodium dithionite)Precursor step for derivatization and detection of 3-AT3-Nitrotyrosine (3-NT) nih.govbmbreports.orgresearchgate.netnih.govnih.govnih.govannexpublishers.cosemanticscholar.org

Compound List

this compound (3-AT)

3-Nitrotyrosine (3-NT)

Tyrosine

Salicylaldehyde (SAL)-based probes (SALc-FL, SALc-Yn)

(3R,4S)-1-(4-(aminomethyl)phenylsulfonyl)pyrrolidine-3,4-diol (APPD)

Biotin

N-acetyl-3-aminotyrosine

Sodium dithionite (B78146) (SDT)

Ascorbic acid

Hemoglobin

Myoglobin (B1173299)

Rotenone

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Annexin A2 (ANXA2)

Heat shock protein 90α/β (HSP90α/β)

Lysozyme

Bovine Serum Albumin (BSA)

Ovalbumin (OVA)

α-synuclein

Mechanistic Studies on 3 Aminotyrosine Reactivity and Stability

Formal Reduction Potential Determination of 3-Aminotyrosine Radicals

The formal reduction potential of amino acid residues is critical for understanding their role in electron transfer processes. For this compound, studies have focused on determining the potential of the aminotyrosyl radical (NH₂Y•) and comparing it to that of native tyrosine (Y•).

Using protein film voltammetry on a model protein, the formal reduction potential for the NH₂Y₃₂(O•/OH) couple was determined to be 395 ± 7 mV at pH 7.08 ± 0.05 nih.govacs.org. This value is significantly lower than that of tyrosine, with estimates suggesting it is approximately 587 mV lower acs.org. Earlier estimations based on irreversible voltammograms indicated a difference of around 300–400 mV compared to aqueous solutions of this compound and tyrosine nih.gov. The lower reduction potential of this compound, approximately 0.64 V at pH 7.0 google.com, positions it as a potential "radical trap" with potentials ranging from -190 to -290 mV relative to tyrosine nih.gov. This thermodynamic difference is crucial for its utility in studying radical propagation pathways where it can be oxidized more readily than native tyrosine. For context, the formal reduction potential of tyrosine (Y₃₂(O•/OH)) in a similar protein environment has been reported around 980 mV vs. NHE at pH 7.0 rsc.org.

Table 1: Formal Reduction Potentials of Tyrosine and this compound Radicals

Redox CoupleFormal Reduction Potential (mV vs. NHE)pHNotesReference(s)
NH₂Y₃₂(O•/OH)395 ± 77.08Determined via protein film voltammetry nih.govacs.org
Y₃₂(O•/OH)~9807.0Determined via square-wave voltammetry in a model protein rsc.org
NH₂Y (vs. Y)~-587N/ADifference in reduction potential acs.org
NH₂Y (vs. Y)~-190 to -290N/AEstimated potential as a "radical trap" nih.gov
NH₂Y~6407.0Absolute potential google.com

Influence of Local Electrostatic Environments and Hydrogen-Bonding Interactions on this compound Radical Formation and Stability

The stability and reactivity of the 3-aminotyrosyl radical (NH₂Y•) are significantly influenced by its local microenvironment within a protein, including electrostatic interactions and hydrogen bonding. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly high-field EPR, has been instrumental in probing these effects.

The EPR g-tensor of the NH₂Y• radical serves as a sensitive indicator of its electrostatic environment nih.govacs.org. Variations in line shape and width observed in EPR spectra suggest variability in hydrogen bonding patterns within the radical population acs.org. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the influence of different conformations and local environments on the radical's properties. For instance, DFT calculations suggest that a trigonal pyramidal conformation of the amino group could increase the reduction potential by 190–390 mV compared to a planar conformation nih.gov.

Specific interactions have been identified, such as the suggestion of an intramolecular hydrogen bond between the amino proton (N-H(1)) and the oxygen atom of the C-O group in the radical structure acs.org. Furthermore, studies on modified proteins have revealed close proximity between other amino acid residues and the 3-aminotyrosyl radical, such as arginine 411 (R411) approaching NH₂Y• at position 731 within 2.6 Å. These interactions are thought to perturb the EPR parameters of the radical, indicating a significant influence of the surrounding protein structure on its electronic and molecular properties rsc.orgmit.edu. The electrostatic environment of transient NH₂Y• species at different positions within a protein has been shown to be strongly perturbed, with distinct hydrogen bonding interactions observed for each site rsc.org.

Kinetics of Aminotyrosyl Radical Formation and Decay

The kinetics of 3-aminotyrosyl radical (NH₂Y•) formation and decay are critical for understanding its role as a transient intermediate in enzymatic processes. Studies, particularly within the context of Escherichia coli ribonucleotide reductase (RNR), have revealed that NH₂Y• formation is often a multiphasic process, dependent on the presence of substrates and allosteric effectors mit.edunih.govacs.orgnih.govnih.govacs.orgnih.govmit.edu.

The formation of NH₂Y• is often dependent on the binding of substrate and effector molecules, which are crucial for controlling and gating the radical propagation mit.edunih.govmit.edu. For example, in RNR, NH₂Y• formation rates are maximized when substrate and effectors are bound mit.edu. Studies have also shown that the efficiency of NH₂Y• formation can vary depending on its position within a protein pathway. For instance, NH₂Y• formation at one position might be significantly faster and more abundant than at another, with rates being 25–30% and an amplitude of 25% at one position compared to 0.2–0.3% of the rate at another acs.org.

Table 2: Kinetic Parameters for 3-Aminotyrosyl Radical Formation

Kinetic ParameterValue RangeNotesReference(s)
kfast9–46 s⁻¹Fast phase of NH₂Y• formation nih.govacs.orgnih.gov
kslow1.5–5.0 s⁻¹Slow phase of NH₂Y• formation, potentially reflecting conformational gating nih.govacs.orgnih.gov
kcat~0.5 s⁻¹Proposed rate-limiting step, possibly related to NH₂Y• oxidation of the next residue in the pathway nih.govnih.gov
DependenceNucleotide-dependentFormation rates maximized with substrate and effector binding mit.edunih.gov

Stability of this compound-Derived Chromophores and Environmental Sensitivities

The stability of this compound and its derived chromophores is influenced by various environmental factors, including redox conditions and the presence of metal ions.

Redox Sensitivity of this compound-Containing Constructs

The lower reduction potential of this compound compared to native tyrosine makes it more susceptible to oxidation and can facilitate its role as a radical trap nih.govgoogle.com. However, this increased reactivity also implies a potential for irreversible oxidation under certain conditions. For example, analogs like 3,4-dihydroxyphenylalanine (Dopa) and this compound (NH₂Y) have been noted to undergo an irreversible two-electron oxidation, leading to reactive quinone species rsc.org. This suggests that while beneficial for probing redox pathways, the inherent redox properties of this compound can also lead to its degradation or unwanted side reactions if not carefully controlled.

Metal Ion Sensitivity and Complexation Studies

This compound can form complexes with metal ions, notably copper(II). Spectroscopic and potentiometric studies have investigated the protonation and copper(II) complex formation of 3-amino-L-tyrosine chem960.com. In gas-phase studies involving ternary complexes with Cu(II) and bipyridine, this compound complexes exhibited different dissociation pathways compared to those of 3-nitrotyrosine (B3424624), which underwent copper-mediated oxygen transfer from the nitro group nih.gov. This indicates that the specific functional group (amino vs. nitro) influences the interaction and reactivity within metal complexes. Additionally, (S)-3-amino-tyrosine has been identified as an amino phenol (B47542) derivative with inhibitory properties against tyrosinase, a copper-containing enzyme, suggesting its potential to interact with and modulate metalloenzymes pdbj.org.

Investigation of Deamination Processes Affecting this compound

While research has extensively documented the formation of this compound through the reduction of 3-nitrotyrosine, direct investigations into deamination processes specifically affecting this compound itself (i.e., the removal of the amino group) are less prevalent in the provided literature. Studies involving protein hydrolysis under acidic conditions (6 N HCl at 150 °C) indicate that this compound can be recovered with approximately 85% yield, suggesting a degree of stability under such harsh conditions acs.orgeuropa.eu. Further research would be needed to fully elucidate any potential deamination pathways or their significance under various physiological or experimental conditions.

Compound List:

this compound (3-ATyr, NH₂Y)

Tyrosine (Y)

Tyrosyl radical (Y•)

3-Aminotyrosyl radical (NH₂Y•)

3,4-Dihydroxyphenylalanine (Dopa)

3-Nitrotyrosine (NTyr)

Copper(II) (Cu(II))

2,2'-bipyridine (B1663995) (bpy)

Arginine 411 (R411)

Future Directions and Emerging Research Avenues for 3 Aminotyrosine

Expanding the Repertoire of 3-Aminotyrosine Applications in Synthetic Biology and Enzyme Design

The genetic incorporation of non-canonical amino acids (ncAAs) into proteins is a revolutionary approach in synthetic biology, enabling the creation of enzymes with novel catalytic functions. google.comresearchgate.net this compound, with its unique chemical properties, is a valuable addition to the biochemist's toolkit for designing artificial enzymes. researchgate.netresearchgate.net

Recent studies have demonstrated the successful use of 3-AT as a catalytic residue in a designer Friedel-Crafts alkylase. researchgate.netrsc.org By incorporating 3-AT into the protein scaffold LmrR, researchers created an artificial enzyme that catalyzes the Friedel-Crafts alkylation of indoles with complementary enantioselectivity to previous designs. google.comresearchgate.net This new enzyme was further optimized through directed evolution, resulting in a variant with increased activity and high enantioselectivity. researchgate.netresearchgate.net The successful application of this evolved enzyme in whole-cell catalysis highlights the potential of 3-AT for developing new biocatalysts for sustainable chemical synthesis. researchgate.netrsc.org

Future research in this area will likely focus on:

Exploring Diverse Reactions: Expanding the use of 3-AT to catalyze a wider range of chemical transformations that are not found in nature.

Optimizing Catalytic Efficiency: Further refining the design and evolution of 3-AT-containing enzymes to enhance their catalytic performance.

Whole-Cell Biocatalysis: Developing more robust and efficient whole-cell systems that utilize 3-AT for the industrial production of valuable chemicals.

Advanced Spectroscopic Characterization Techniques for this compound and its Derivatives

The incorporation of 3-AT into proteins provides a unique spectroscopic handle to probe protein structure and function. google.com The aminotyrosyl radical (NH₂Y•), formed upon oxidation of 3-AT, can be readily detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.org This has been instrumental in studying radical propagation pathways in enzymes like E. coli ribonucleotide reductase. nih.govacs.org

Advanced spectroscopic techniques are being employed to gain deeper insights into the properties of 3-AT and its derivatives. For instance, multi-frequency and high-field EPR, electron-nuclear double resonance (ENDOR), and pulsed electron-electron double resonance (PELDOR) spectroscopies have provided detailed information about the electronic structure and environment of the aminotyrosyl radical within proteins. nih.gov

Furthermore, the incorporation of 3-AT into fluorescent proteins has opened up new avenues for developing novel imaging probes. springernature.comnih.gov Replacing the chromophore-forming tyrosine with 3-AT in green fluorescent protein (GFP) and its variants leads to a significant red-shift in their fluorescence spectra. springernature.comnih.govbiorxiv.org This has enabled the development of red fluorescent biosensors for monitoring various cellular processes. springernature.comrndsystems.com Recent work has focused on optimizing the expression and improving the photostability of these 3-AT-derived fluorescent proteins, such as the creation of StayRose, a red-shifted and photostable derivative of StayGold. biorxiv.orgbiorxiv.org

Future research will likely involve:

Higher Resolution Structural Studies: Utilizing advanced spectroscopic methods to obtain high-resolution structural information on 3-AT-containing proteins and their interactions.

Real-time Dynamics: Developing and applying time-resolved spectroscopic techniques to monitor the dynamics of 3-AT and its radical form in real-time during enzymatic reactions. google.com

Novel Fluorescent Probes: Engineering new and improved red-shifted fluorescent proteins and biosensors based on 3-AT for multiplexed cellular imaging. springernature.comtocris.com

Development of Next-Generation Probes for Enhanced this compound Detection and Imaging

The detection and imaging of 3-AT in biological systems are crucial for understanding its roles in cellular processes. Recent advancements have led to the development of novel synthetic probes for the selective labeling and enrichment of 3-AT-containing proteins. acs.orgnih.gov

One such approach utilizes salicylaldehyde (B1680747) (SAL)-based probes, which have demonstrated high selectivity and efficiency in labeling 3-AT in cell lysates and live cells. acs.orgnih.gov These probes, such as SALc-FL (with a fluorophore) and SALc-Yn (with an alkyne tag), have enabled the visualization and proteome-wide profiling of endogenous 3-AT-containing proteins. acs.orgnih.gov The use of these probes has provided evidence for the involvement of 3-AT as an intermediate in the turnover of nitrated proteins. nih.gov

The genetic encoding of 3-AT has also been instrumental in creating genetically encoded biosensors with red-shifted fluorescence. springernature.com By incorporating 3-AT into the chromophores of GFP-based biosensors, researchers have successfully created tools for imaging various analytes and cellular activities, including glutamate, GABA, dopamine, and ATP. rndsystems.com

Future research efforts are expected to focus on:

Increased Sensitivity and Specificity: Designing and synthesizing new probes with even higher sensitivity and specificity for 3-AT to detect low-abundance modifications.

In Vivo Imaging Applications: Developing probes that can be used for non-invasive imaging of 3-AT in living organisms, which is currently a limitation. springernature.com

Multiplexed Detection: Creating a panel of probes with different functionalities to simultaneously detect 3-AT and other post-translational modifications, providing a more comprehensive view of cellular signaling networks.

Computational Modeling and Simulation of this compound Interactions and Dynamics within Biological Systems

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the structural and dynamic effects of incorporating 3-AT into proteins. researchgate.netwarwick.ac.uk These methods can provide atomic-level insights into how 3-AT influences protein stability, conformation, and interactions with other molecules.

For example, computational studies have been used to understand the interactions of 3-AT with the active site of human tyrosinase. researchgate.net Docking and MD simulations, combined with experimental data, suggested that 3-AT can act as a substrate, and its oxidized product, 3-iminoquinone-tyrosine, is a potent inhibitor of the enzyme. researchgate.net

In the context of enzyme design, computational methods like OptZyme and IPRO can be used to guide the engineering of 3-AT-containing enzymes with improved catalytic properties. maranasgroup.com These approaches can predict beneficial mutations and help to understand the molecular basis for enhanced activity and selectivity. maranasgroup.comacs.org

Emerging research in this area will likely involve:

Advanced Simulation Techniques: Employing more sophisticated simulation methods, such as quantum mechanics/molecular mechanics (QM/MM) and enhanced sampling techniques, to accurately model the electronic properties and reaction mechanisms of 3-AT.

Predictive Modeling: Developing machine learning models trained on experimental and simulation data to predict the functional consequences of incorporating 3-AT at specific sites in proteins. maranasgroup.com

De Novo Design: Using computational protein design algorithms to create entirely new proteins with tailored functions based on the unique properties of 3-AT.

Investigating the Biological Significance of Protein Tyrosine Amination (PTA) in Diverse Cellular Processes

Protein tyrosine nitration (PTN), the addition of a nitro group to tyrosine residues, is a well-established post-translational modification (PTM) involved in various diseases. bmglabtech.comresearchgate.net Recent evidence suggests that 3-nitrotyrosine (B3424624) (3-NT) can be endogenously reduced to this compound, a process termed protein tyrosine amination (PTA). acs.org This discovery has opened up a new area of research focused on understanding the biological significance of this novel PTM. acs.org

The formation of 3-AT has been observed in both prokaryotic and eukaryotic cells, suggesting a conserved biological process. acs.org Studies have identified numerous proteins that undergo PTA, including annexin (B1180172) A2 and GAPDH. acs.org However, the precise functions of 3-AT-containing proteins and the enzymes responsible for the conversion of 3-NT to 3-AT (putative "denitrases") are still largely unknown. acs.org The development of specific probes for 3-AT has been a critical step in enabling the study of PTA and its role in cellular redox biology. acs.orgnih.gov

Future research will be directed towards:

Identifying "Denitrases": Elucidating the identity and mechanism of the enzymes that catalyze the reduction of 3-NT to 3-AT in cells. acs.org

Functional Consequences of PTA: Investigating how the amination of tyrosine residues affects protein function, signaling pathways, and cellular processes.

Role in Disease: Exploring the connection between PTA and various pathological conditions, which could lead to the identification of new biomarkers and therapeutic targets.

Potential for this compound in Novel Material Science and Bio-inspired Applications

The unique chemical structure of this compound makes it an attractive building block for the development of novel materials with tailored properties. The presence of both a phenolic hydroxyl group and an aromatic amino group provides multiple sites for chemical modification and polymerization.

While research in this area is still in its early stages, the potential applications are vast. For instance, the ability of 3-AT to undergo oxidative polymerization could be harnessed to create conductive polymers or biocompatible hydrogels. The incorporation of 3-AT into peptides and proteins could also be used to create bio-inspired materials with enhanced adhesive, catalytic, or self-assembling properties.

Future research directions may include:

Polymer Synthesis and Characterization: Synthesizing and characterizing polymers derived from 3-AT and evaluating their mechanical, electronic, and biological properties.

Bio-inspired Adhesives: Designing and testing 3-AT-based adhesives inspired by the adhesive proteins of marine organisms.

Self-Assembling Nanostructures: Exploring the self-assembly of 3-AT-containing peptides and proteins into well-defined nanostructures for applications in drug delivery and tissue engineering.

Q & A

Basic: How is 3-Aminotyrosine (NH2Y) detected and quantified in protein systems?

Answer: NH2Y is detected using cyclic voltammetry (CV) to measure its redox potential and electron transfer stoichiometry (e.g., 2e⁻ vs. 1e⁻ processes) . For quantification, mass spectrometry (MS) with isotopic labeling or internal standards (e.g., HP-0921) is employed. Extracted ion chromatograms (EIC) are analyzed using software like Agilent MassHunter, with ±0.01 m/z resolution windows for precise peak integration . Electron paramagnetic resonance (EPR) spectroscopy further identifies NH2Y radicals, with simulations performed via EasySpin software .

Basic: What experimental strategies enable site-specific incorporation of NH2Y into proteins?

Answer: NH2Y is incorporated using genetic code expansion with orthogonal aminoacyl-tRNA synthetase/tRNA pairs. For example, in E. coli Ribonucleotide Reductase (RNR), NH2Y replaces native tyrosine residues (e.g., Y730/Y731) to study radical propagation pathways. Post-incorporation validation involves peptide mapping (LC-MS/MS) and UV-vis spectroscopy (characteristic absorbance at 280 nm for tyrosine analogs) .

Advanced: How does NH2Y’s redox behavior differ from native tyrosine in enzyme catalysis?

Answer: NH2Y exhibits a 2e⁻/2H⁺ redox mechanism (vs. tyrosine’s 1e⁻ process), confirmed via protein film voltammetry (PFV) . At pH 7.1, NH2Y/PGE electrodes show reversible CV curves with peak potentials (Epa/Epc) shifting logarithmically with scan rate (0.25–40 V/s), confirming surface-confined redox activity. Comparative studies with non-redox-active mutants (e.g., α3F) validate NH2Y-specific currents . DFT calculations reconcile discrepancies in redox potentials (ΔE ≈ 640 mV at pH 7) by modeling proton-coupled electron transfer (PCET) pathways .

Advanced: How can researchers resolve contradictions in NH2Y’s reported redox potentials?

Answer: Discrepancies arise from pH-dependent reversibility and competing chemical reactions (e.g., NH2Y oxidation products). To address this:

  • Perform pH-controlled experiments (pH 4.8–10) to stabilize NH2Y’s protonation states.
  • Use square-wave voltammetry (SWV) to distinguish Faradaic currents from capacitive noise.
  • Validate thermodynamic parameters (E°’, ΔG) via DFT models incorporating solvent effects and hydrogen bonding .

Advanced: What methodologies validate NH2Y’s role in radical transfer pathways in RNR?

Answer: Stopped-flow UV-vis and EPR spectroscopy track NH2Y radical formation in RNR mutants (e.g., Y356F-β2:Y731NH2Y-α2). Pathway blocking via non-oxidizable residues (e.g., F) confirms strict dependence on conserved tyrosine residues (Y731 → Y730 → C439). Off-pathway oxidation at residues like Y413 is ruled out via kinetic analysis (rate constants <0.3% of on-pathway rates) .

Basic: How does pH affect NH2Y’s structural stability and redox activity?

Answer: Circular dichroism (CD) and fluorescence spectroscopy confirm NH2Y-containing proteins retain α-helical structure at pH 4.7–8.5. Redox activity is pH-dependent: NH2Y32–OH dominates at pH 4.8–10, while protonation shifts alter E°’ values. Potentiometric titrations under argon-controlled conditions isolate pH effects on redox couples .

Advanced: How can NH2Y be used to validate computational models of electron transfer?

Answer: Experimental NH2Y redox potentials and radical lifetimes are compared with DFT-simulated PCET pathways . For example, NH2Y’s E°’ in RNR aligns with models incorporating hydrogen-bonding networks (e.g., Y731-R411 interactions). Deviations highlight missing environmental factors (e.g., solvation dynamics) in simulations .

Advanced: What techniques confirm NH2Y’s role in multi-step radical transfer?

Answer: Pulsed electron-electron double resonance (PELDOR) and cross-polarization ENDOR map radical migration distances (e.g., 35 Å in RNR). Mutagenesis (e.g., Y730F) combined with SF-EPR quantifies radical quenching efficiency, confirming NH2Y’s role as a transient intermediate .

Basic: How is NH2Y’s incorporation efficiency validated post-expression?

Answer: Tryptic digest followed by LC-MS/MS identifies NH2Y-containing peptides (e.g., P1/P2 in RNR). Relative quantification uses standard curves with synthetic NH2Y peptides. UV absorbance (ε ≈ 1,400 M⁻¹cm⁻¹ at 280 nm) provides additional validation .

Advanced: How do NH2Y studies inform the design of artificial redox enzymes?

Answer: NH2Y’s tunable redox potential (via pH and substituents) guides the engineering of biomimetic catalysts . For instance, NH2Y-containing α-helical bundles mimic natural PCET pathways, with activity optimized via scanning electrochemical microscopy (SECM) and SERS .

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